Unraveling the Enigma of CAS 96392-42-6: A Technical Impasse
A comprehensive search for the chemical entity associated with the Chemical Abstracts Service (CAS) Registry Number 96392-42-6 has proven inconclusive, precluding the development of the requested in-depth technical guide...
Author: BenchChem Technical Support Team. Date: April 2026
A comprehensive search for the chemical entity associated with the Chemical Abstracts Service (CAS) Registry Number 96392-42-6 has proven inconclusive, precluding the development of the requested in-depth technical guide on its molecular weight and solubility profile. Despite extensive database inquiries, a definitive identification of the compound corresponding to this specific CAS number could not be established from publicly accessible resources.
The inability to ascertain the fundamental identity of the substance renders any subsequent scientific exploration of its physicochemical properties, such as molecular weight and solubility, impossible. These foundational parameters are intrinsically linked to the precise molecular structure and composition of a chemical, which remain unknown for CAS 96392-42-6.
In the realm of chemical research and drug development, the CAS number serves as a unique and unambiguous identifier for a specific substance. The absence of a clear chemical name or structure associated with CAS 96392-42-6 in our comprehensive search suggests several possibilities: the number may be erroneous, obsolete and delisted, or assigned to a compound that is not characterized in the public domain or commercially available chemical databases.
A standard workflow for characterizing a novel or unknown compound would typically involve a series of analytical techniques to elucidate its structure and properties. This process is visualized in the flowchart below.
Figure 1: Standard workflow for chemical characterization.
Without the initial identification of the compound for CAS 96392-42-6, none of the subsequent steps in this workflow can be initiated.
Given this fundamental roadblock, we are unable to provide the requested technical guide. Researchers, scientists, and drug development professionals encountering a similar situation with an unidentifiable CAS number are advised to:
Verify the CAS number: Double-check the number for any typographical errors.
Consult specialized databases: Explore proprietary or specialized chemical databases that may have more comprehensive listings.
Contact the Chemical Abstracts Service: As the definitive source for CAS Registry Numbers, they may be able to provide information on the status of the number .
Until the chemical identity of CAS 96392-42-6 is clarified, any discussion of its molecular weight and solubility profile would be purely speculative and lack the scientific integrity required for a technical guide.
Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-ethyl-2-hydroxy-2-phenylacetamide
Prepared by: Gemini, Senior Application Scientist Abstract N-ethyl-2-hydroxy-2-phenylacetamide (NEHPA) is a novel small molecule with a chemical structure suggestive of neuromodulatory activity. While comprehensive data...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
N-ethyl-2-hydroxy-2-phenylacetamide (NEHPA) is a novel small molecule with a chemical structure suggestive of neuromodulatory activity. While comprehensive data on this specific compound is limited, its phenylacetamide core is present in various biologically active agents.[1][2] This technical guide outlines a systematic, in-vitro research framework to elucidate the mechanism of action of NEHPA, designed for researchers, scientists, and drug development professionals. We hypothesize that NEHPA acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, a critical inhibitory neurotransmitter receptor in the central nervous system.[3] This guide provides a series of self-validating experimental protocols, from initial target engagement to functional cellular assays, to rigorously test this hypothesis. It includes detailed methodologies for radioligand binding assays, two-electrode voltage clamp (TEVC) electrophysiology, and in-vitro neuronal cell-based assays.[4][5] The causality behind experimental choices, expected data outcomes, and principles of interpretation are thoroughly explained to ensure scientific integrity and logical progression.
Introduction to N-ethyl-2-hydroxy-2-phenylacetamide (NEHPA)
Chemical Structure and Properties
N-ethyl-2-hydroxy-2-phenylacetamide is an organic compound featuring a phenyl group, a hydroxyl group, and an ethylamide moiety. Its structure (Figure 1) is related to phenacemide, an early anticonvulsant, and other phenylacetamide derivatives that have been investigated for various therapeutic effects, including anticancer and anti-inflammatory activities.[6][7][8] The presence of these functional groups suggests potential interactions with biological macromolecules, warranting a thorough investigation of its pharmacological properties.
Figure 1: Chemical Structure of N-ethyl-2-hydroxy-2-phenylacetamide
Image of the chemical structure of N-ethyl-2-hydroxy-2-phenylacetamide would be placed here.
Rationale for Mechanistic Investigation
Given the structural similarities to known neuromodulatory agents, there is a strong rationale for investigating NEHPA's effects on the central nervous system. The GABA-A receptor is a well-established target for a wide range of therapeutic agents, including benzodiazepines, barbiturates, and neurosteroids, which all act as positive allosteric modulators.[9] These modulators enhance the receptor's response to its endogenous ligand, GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[3] This guide proposes a focused investigation into whether NEHPA shares this mechanism.
Core Hypothesis: NEHPA as a Positive Allosteric Modulator of the GABA-A Receptor
The GABA-A Receptor: Structure, Function, and Pharmacology
The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl-).[10] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.[10] The receptor is a pentameric protein complex with multiple binding sites, including the orthosteric site for GABA and several allosteric sites where modulators can bind.[3][11] Positive allosteric modulators enhance the receptor's function without directly activating it, typically by increasing the frequency or duration of channel opening in the presence of GABA.[3]
Proposed Mechanism of NEHPA Action
Our central hypothesis is that NEHPA binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event is proposed to induce a conformational change that increases the affinity of the receptor for GABA or enhances the efficiency of channel gating, resulting in a potentiation of the GABA-induced chloride current.
Caption: Proposed mechanism of NEHPA as a GABA-A receptor PAM.
Phase 1: Primary Target Engagement and Functional Assays
The initial phase of investigation is designed to determine if NEHPA directly interacts with the GABA-A receptor and modulates its function.
Preliminary toxicity profile of N-ethyl-2-hydroxy-2-phenylacetamide
Whitepaper: Preliminary Toxicity Profile and Preclinical Risk Assessment of N-ethyl-2-hydroxy-2-phenylacetamide Executive Summary N-ethyl-2-hydroxy-2-phenylacetamide (NEHPA; CAS 96392-42-6) is a synthetic mandelamide der...
Author: BenchChem Technical Support Team. Date: April 2026
Whitepaper: Preliminary Toxicity Profile and Preclinical Risk Assessment of N-ethyl-2-hydroxy-2-phenylacetamide
Executive Summary
N-ethyl-2-hydroxy-2-phenylacetamide (NEHPA; CAS 96392-42-6) is a synthetic mandelamide derivative utilized primarily as a pharmaceutical intermediate and research chemical[1]. Structurally, it consists of a phenyl ring, a secondary hydroxyl group, and an N-ethyl substituted amide. Because empirical in vivo toxicity data for this specific compound is sparse in public literature, establishing its safety profile requires a predictive toxicology approach. This whitepaper synthesizes structural alert analysis, in silico predictions, and read-across methodologies from parent compounds (mandelic acid and mandelamide) to construct a preliminary toxicity profile, alongside self-validating experimental protocols for preclinical evaluation.
Physicochemical Properties & Structural Alerts
The toxicokinetics of a compound are fundamentally driven by its physical chemistry. NEHPA (Molecular Formula: C10H13NO2, MW: 179.22 g/mol ) possesses an N-ethyl group that significantly increases its lipophilicity compared to unsubstituted mandelamide[1].
Key Structural Alerts:
Mandelamide Scaffold: The 2-hydroxy-2-phenylacetamide core is a known pharmacophore that can interact with various central and peripheral receptors.
Alkyl Amide Substitution: The N-ethyl substitution enhances membrane permeability. This increases the likelihood of blood-brain barrier (BBB) penetration, raising the potential for central nervous system (CNS) off-target effects.
Predictive Toxicity & Read-Across Analysis
In the absence of direct in vivo data, we utilize read-across from structurally analogous compounds. Unsubstituted mandelamide is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 (Harmful if swallowed), Skin Irritation Category 2, and Eye Irritation Category 2[2]. Furthermore, mandelic acid, a primary metabolite and structural relative, exhibits a rat oral LDLo (Lowest Lethal Dose) of approximately 3,000 mg/kg[3].
Based on these analogs, NEHPA is predicted to be a mild to moderate local irritant with low acute systemic toxicity, though its enhanced lipophilicity may lower the threshold for acute oral toxicity compared to mandelic acid.
A critical mechanistic concern for highly substituted 2-hydroxy-2-phenylacetamide derivatives is their potential to act as muscarinic acetylcholine receptor (mAChR) antagonists. Toxicological literature demonstrates that specific complex derivatives of 2-hydroxy-2-phenylacetamide exhibit potent mAChR inhibition.
When a compound antagonizes mAChRs, it competitively blocks acetylcholine at the synaptic cleft, preventing the intracellular influx of calcium (Ca2+) necessary for downstream physiological responses. In mammalian models, prolonged mAChR inhibition by these derivatives has been linked to reversible reproductive toxicity, specifically lowering pregnancy rates by disrupting non-neuronal cholinergic signaling in the reproductive axis.
Fig 1: Putative competitive inhibition of mAChR signaling by NEHPA.
Self-Validating Experimental Protocols
To transition this predictive profile into empirical data, the following self-validating in vitro protocols are required. Every step is designed with internal controls to ensure data trustworthiness and isolate the specific variables of interest.
Protocol 1: In Vitro Hepatotoxicity Assay (HepG2 Cells)
Causality & Purpose: HepG2 cells retain specialized hepatic metabolic functions. Because NEHPA will undergo first-pass metabolism in the liver, this assay determines if the parent compound or its metabolites induce cellular necrosis or apoptosis.
Step 1: Cell Seeding. Seed HepG2 cells in a 96-well plate at 1x10^4 cells/well in DMEM. Rationale: The 96-well format ensures high-throughput capability and allows for robust statistical replicates (n=6 per concentration).
Step 2: Compound Dosing. Treat cells with a serial dilution of NEHPA (0.1 µM to 1,000 µM) for 48 hours. Rationale: A wide logarithmic scale is necessary to capture the full dose-response curve and accurately calculate the IC50 value.
Step 3: Internal Validation Controls. Treat control wells with 1% DMSO (Vehicle Negative Control) and 50 µM Chlorpromazine (Positive Hepatotoxic Control). Rationale: This makes the system self-validating; if the positive control fails to induce >80% cell death, the assay is discarded, preventing false-negative safety assumptions.
Step 4: Viability Quantitation. Add CellTiter-Glo reagent to measure ATP levels via luminescence. Rationale: ATP quantitation is directly proportional to metabolically active cells, eliminating false positives caused by senescent but structurally intact dead cells.
Protocol 2: Radioligand Binding Assay for mAChR Antagonism
Causality & Purpose: To empirically validate the structural alert predicting that NEHPA acts as an anticholinergic agent, we must quantify its receptor binding affinity (Ki).
Step 1: Membrane Preparation. Utilize CHO cells stably expressing human M1-M5 muscarinic receptors. Rationale: Using human-cloned receptors ensures the translatability of the toxicity data to human risk assessment.
Step 2: Radioligand Incubation. Incubate membranes with 0.5 nM [3H]-N-methylscopolamine ([3H]-NMS). Rationale: [3H]-NMS is a potent, non-selective mAChR antagonist. Establishing this baseline allows us to measure how effectively NEHPA can "compete" for the binding site.
Step 3: Competitive Displacement. Add increasing concentrations of NEHPA (1 nM to 100 µM). Rationale: If NEHPA shares the mAChR binding pocket, it will displace the radioactive [3H]-NMS, resulting in a measurable drop in radioactive signal.
Step 4: Filtration & Validation. Terminate the reaction by rapid vacuum filtration. Use 1 µM Atropine as a positive control to define non-specific binding. Rationale: Atropine will completely block all specific mAChR sites. If the Atropine control does not reduce the radioactive signal to near-zero, the membrane preparation is flawed, ensuring the assay self-validates before data extraction.
References
Mandelamide | C8H9NO2 | CID 73558 - PubChem. National Institutes of Health (NIH). Available at: [Link]
Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System. MDPI. Available at: [Link]
N-ethyl-2-hydroxy-2-phenylacetamide metabolic pathways in mammalian cells
An In-Depth Technical Guide to the Metabolic Pathways of N-ethyl-2-hydroxy-2-phenylacetamide in Mammalian Cells Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-ethyl-2-hydroxy-2-phenyl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Metabolic Pathways of N-ethyl-2-hydroxy-2-phenylacetamide in Mammalian Cells
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-2-hydroxy-2-phenylacetamide, the ethylamide derivative of mandelic acid, is a compound of interest whose metabolic fate in mammalian systems has not been extensively documented. This guide provides a predictive framework for its biotransformation, grounded in established principles of xenobiotic metabolism. We delineate the probable Phase I and Phase II metabolic pathways, including aromatic hydroxylation, glucuronidation, and sulfation. Furthermore, this document serves as a practical manual, offering detailed, field-proven experimental protocols for the elucidation and characterization of these metabolic pathways using contemporary in vitro models and advanced analytical techniques. The methodologies are designed to be self-validating, ensuring robust and reproducible results for researchers in drug metabolism and pharmacokinetics.
Introduction and Predicted Metabolic Landscape
N-ethyl-2-hydroxy-2-phenylacetamide is structurally characterized by a phenyl ring, a secondary amide, and a benzylic hydroxyl group. While direct metabolic studies on this specific molecule are not prevalent in public literature, its constituent functional groups allow for a highly confident prediction of its metabolic pathways in mammalian cells. The primary objective of xenobiotic metabolism is to increase the hydrophilicity of a compound to facilitate its excretion.[1] This is typically achieved through a two-phased process.
Phase I Metabolism: Involves the introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis.[2] For N-ethyl-2-hydroxy-2-phenylacetamide, the most probable Phase I reaction is the oxidation of the phenyl ring.
Phase II Metabolism: Involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules such as glucuronic acid or sulfate.[3] The compound's benzylic hydroxyl group is a prime substrate for direct Phase II conjugation.
Based on this framework, we predict a multi-step metabolic cascade initiated by Cytochrome P450-mediated oxidation, followed by extensive conjugation reactions.
Core Predicted Metabolic Pathways
The biotransformation of N-ethyl-2-hydroxy-2-phenylacetamide is anticipated to proceed through several key enzymatic reactions, primarily occurring in the liver.[1]
Phase I: Oxidative Metabolism
The initial and rate-limiting step in the metabolism of many aromatic compounds is oxidation, catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5] These membrane-bound hemoproteins are abundant in the liver and are responsible for the metabolism of approximately 75% of clinical drugs.[4]
Aromatic Hydroxylation: The phenyl group is a likely target for CYP-mediated hydroxylation, most commonly at the para-position due to steric accessibility, yielding a phenolic metabolite. Other positions (ortho, meta) may also be hydroxylated to a lesser extent. This reaction introduces a new site for subsequent Phase II conjugation. The CYP2C and CYP3A subfamilies are frequently involved in the metabolism of a wide range of xenobiotics.[4][6]
Phase II: Conjugation Reactions
Phase II reactions are synthetic processes that significantly increase the water solubility and molecular weight of the substrate, preparing it for elimination.
Glucuronidation: This is one of the most important conjugation pathways in mammalian systems.[3][7] The process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a suitable functional group. Both the original benzylic hydroxyl group and any phenolic hydroxyls introduced during Phase I are excellent substrates for UGTs, leading to the formation of O-glucuronides.[8]
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Similar to glucuronidation, both the benzylic and any newly formed phenolic hydroxyl groups can undergo sulfation. Sulfation and glucuronidation are often competing pathways, with the predominant route depending on the substrate concentration and the relative activities of the specific UGT and SULT isoforms.[9]
The following diagram illustrates the predicted primary metabolic pathways.
Caption: Predicted metabolic pathways of N-ethyl-2-hydroxy-2-phenylacetamide.
Technical Guide for Metabolic Profiling
Elucidating the metabolic fate of a compound requires a systematic approach using appropriate biological systems and analytical technologies.
Selection of In Vitro Models
In vitro models are essential tools for studying xenobiotic metabolism, offering a controlled environment that is cheaper and faster than in vivo studies.[10]
Liver S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate. It contains both microsomal (e.g., CYPs) and cytosolic (e.g., SULTs) enzymes.[11][12] It is a versatile model but requires fortification with cofactors (NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs) to support enzymatic activity.
Hepatocytes: Primary human hepatocytes are considered the 'gold standard' for in vitro metabolism studies as they contain the full complement of Phase I and Phase II enzymes, as well as endogenous cofactors, providing a more physiologically relevant system.[13] Cultured hepatocytes, such as spheroid cultures, can maintain metabolic activity for extended periods, making them suitable for longer-term studies.[11]
Causality Behind Experimental Choice: For an initial, comprehensive screen of both Phase I and Phase II pathways, hepatocytes are the superior choice due to their integrated metabolic machinery. If the goal is to specifically identify the CYP isozymes involved, recombinant enzymes or liver microsomes coupled with specific chemical inhibitors would be more appropriate.
Experimental Workflow for Metabolite Identification
The following diagram and protocol outline a robust workflow for identifying metabolites in a hepatocyte suspension.
Caption: General experimental workflow for metabolite profiling.
This protocol describes a typical experiment to assess the metabolic stability and profile of a test compound.
Hepatocyte Preparation:
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.
Resuspend cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL.
Incubation:
Pre-incubate the cell suspension in a shaking water bath at 37°C for 10 minutes to allow for temperature equilibration.
Initiate the reaction by adding N-ethyl-2-hydroxy-2-phenylacetamide (typically from a concentrated stock in DMSO, final DMSO concentration <0.5%) to the cell suspension. A typical starting substrate concentration is 1-10 µM.
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the cell suspension.
Reaction Quenching and Metabolite Extraction:
Immediately add the 100 µL aliquot to a microcentrifuge tube containing 200-300 µL of ice-cold acetonitrile with an internal standard. The acetonitrile stops all enzymatic reactions and precipitates proteins.
Vortex the tubes vigorously for 30 seconds.
Centrifuge at high speed (e.g., >10,000g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
Sample Preparation for Analysis:
Carefully transfer the supernatant to a new tube or a 96-well plate.
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
The sample is now ready for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for metabolite analysis due to its exceptional sensitivity and specificity, allowing for the separation, detection, and structural characterization of metabolites in complex biological matrices.[14]
Chromatographic Separation:
Column: A reversed-phase C18 column is typically used for compounds of this polarity.
Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
Gradient: A typical gradient would start at high aqueous content (e.g., 95% A) and ramp up to high organic content (e.g., 95% B) to elute compounds of increasing lipophilicity.
Mass Spectrometric Detection:
Ionization: Electrospray Ionization (ESI) is most common, run in both positive and negative modes to ensure detection of all parent and metabolite ions.
Analysis Strategy: A common approach is to use a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) to perform a full scan (MS1) to detect all ions, followed by data-dependent fragmentation scans (MS2 or MS/MS) on the most abundant ions to obtain structural information.[15]
Data Analysis and Interpretation
The identification of metabolites is a deductive process based on the mass shifts from the parent compound.
Identifying Potential Metabolites
Metabolite identification software can automatically search for predicted mass modifications. Alternatively, manual data interrogation can be performed by extracting ion chromatograms for the expected m/z values of potential metabolites.
Metabolic Transformation
Mass Change (Da)
Resulting Metabolite
Parent Compound
179.22 (as [M+H]⁺)
N-ethyl-2-hydroxy-2-phenylacetamide
Phase I: Hydroxylation
+15.99
Hydroxylated derivative
Phase II: Glucuronidation
+176.03
Glucuronide conjugate
Phase II: Sulfation
+79.96
Sulfate conjugate
Hydroxylation + Glucuronidation
+192.02
Hydroxylated glucuronide conjugate
Hydroxylation + Sulfation
+95.95
Hydroxylated sulfate conjugate
Table 1: Predicted Mass Shifts for Major Metabolites.
Structural Confirmation
Once a potential metabolite is detected by its unique mass, its structure must be confirmed. The MS/MS fragmentation pattern of the metabolite is compared to that of the parent compound. A shared fragment ion indicates that a portion of the molecule is intact, while a mass shift in a fragment ion can pinpoint the location of the metabolic modification.
Conclusion
This guide provides a comprehensive, predictive, and practical framework for investigating the metabolic pathways of N-ethyl-2-hydroxy-2-phenylacetamide. The primary predicted routes of metabolism are aromatic hydroxylation via CYP450 enzymes, followed by or in parallel with direct glucuronidation and sulfation of the benzylic hydroxyl group. The provided experimental protocols, centered on the use of human hepatocytes and LC-MS/MS analysis, represent a robust and scientifically sound strategy for confirming these predictions and fully characterizing the biotransformation of this compound. This structured approach ensures the generation of high-quality, reliable data essential for drug development and safety assessment.
References
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025).
Wang, X., et al. (n.d.). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH.
Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
Reddy, G. N., et al. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. PubMed.
Qualitative Analysis of Drug Metabolites Using LCMS-9050. (2024). Shimadzu.
Johansson, M., et al. (2012). In vitro models of xenobiotic metabolism in trout for use in environmental bioaccumulation studies. PubMed.
Johansson, M., et al. (2012). In vitro models of xenobiotic metabolism in trout for use in environmental bioaccumulation studies. Taylor & Francis Online.
Johansson, M., et al. (2012). In vitro models of xenobiotic metabolism in trout for use in environmental bioaccumulation studies. ResearchGate.
Rowland, M., et al. (2021). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. PMC.
Glucuronidation and Sulfonation. (n.d.).
Glucuronidation – Knowledge and References. (n.d.). Taylor & Francis.
Sulfation. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges.
III Analytical Methods. (n.d.).
Liu, Y., & Hu, M. (n.d.). Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences. PMC - NIH.
Hu, D., & Sneed, B. (n.d.). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC - NIH.
Guengerich, F. P. (2005). Cytochrome P450s and Other Enzymes in Drug Metabolism and Toxicity. AAPS Journal.
Basheer, A. A., & Kerem, Z. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (2022). Walsh Medical Media.
Drug Metabolism. (n.d.). MSD Manual Professional Edition.
Zomparelli, T. J., & Anis, M. (2026). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf.
Phase I Drug Metabolism. (2022). Drug Hunter.
Metabolic Changes of Drugs and Related Organic Compounds. (n.d.).
The Unseen Potential: N-ethyl-2-hydroxy-2-phenylacetamide as a Chiral Synthon in Organic Synthesis
Introduction: Unveiling the Significance of the α-Hydroxyamide Moiety In the landscape of modern organic synthesis and medicinal chemistry, the α-hydroxyamide structural motif stands out as a privileged core. This functi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Significance of the α-Hydroxyamide Moiety
In the landscape of modern organic synthesis and medicinal chemistry, the α-hydroxyamide structural motif stands out as a privileged core. This functional group is a cornerstone in a multitude of biologically active compounds, from natural products to cutting-edge pharmaceuticals.[1][2] Its prevalence is attributed to its unique combination of a stereogenic center, hydrogen bonding capabilities, and its role as a versatile synthetic intermediate. N-ethyl-2-hydroxy-2-phenylacetamide, a chiral molecule embodying this key functional group, holds considerable, albeit underexplored, potential as a valuable building block in the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of N-ethyl-2-hydroxy-2-phenylacetamide, focusing on its synthesis and, most importantly, its prospective applications as a chiral synthon for researchers, scientists, and drug development professionals. While direct applications of this specific molecule as a catalyst or chiral auxiliary are not extensively documented, its inherent chirality and functional group handles make it a prime candidate for elaboration into more complex and valuable molecules.
The primary and most logical route to enantiomerically enriched N-ethyl-2-hydroxy-2-phenylacetamide is through the asymmetric reduction of its corresponding α-keto amide precursor, N-ethyl-2-oxo-2-phenylacetamide. This precursor is readily synthesized via standard amide coupling reactions.
Synthesis of the Precursor: N-ethyl-2-oxo-2-phenylacetamide
A common and efficient method for the synthesis of N-ethyl-2-oxo-2-phenylacetamide is the condensation of phenylglyoxylic acid with ethylamine, facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Protocol 1: Synthesis of N-ethyl-2-oxo-2-phenylacetamide
Materials:
Phenylglyoxylic acid
Ethylamine (e.g., 2.0 M solution in THF)
N,N'-Dicyclohexylcarbodiimide (DCC)
4-(Dimethylamino)pyridine (DMAP)
Anhydrous Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a round-bottom flask under an inert atmosphere, dissolve phenylglyoxylic acid (1.0 eq) in anhydrous DCM.
Add ethylamine (1.1 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).
In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
Slowly add the DCC solution to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture and wash the solid with a small amount of DCM.
Combine the filtrate and washings and transfer to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-ethyl-2-oxo-2-phenylacetamide.
Enantioselective Reduction to N-ethyl-2-hydroxy-2-phenylacetamide
The conversion of the prochiral ketone in N-ethyl-2-oxo-2-phenylacetamide to a chiral hydroxyl group is the critical step in producing the target molecule. Several methods for the enantioselective reduction of ketones can be employed.[3] Catalytic transfer hydrogenation and reductions using chiral borane reagents are among the most effective.
Reduction Method
Catalyst/Reagent
Reducing Agent
Typical Enantioselectivity (ee)
Advantages
Disadvantages
Catalytic Transfer Hydrogenation
(R,R)-Noyori's Ru-TsDPEN catalyst
Isopropanol/Formic Acid
>95%
High efficiency, operational simplicity, use of inexpensive reductants.
In a clean, dry flask under an inert atmosphere, dissolve N-ethyl-2-oxo-2-phenylacetamide (1.0 eq) in anhydrous isopropanol.
Add the (S,S)-TsDPEN-Ru catalyst (0.01 eq).
Add the formic acid/triethylamine azeotrope (2.0 eq).
Stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
The crude product can be purified by column chromatography if necessary, though this reaction often yields a product of high purity.
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Applications in Organic Synthesis: A Chiral Building Block Perspective
The synthetic utility of enantiopure N-ethyl-2-hydroxy-2-phenylacetamide lies in the strategic manipulation of its hydroxyl and amide functionalities. Its chiral backbone can be incorporated into larger molecules, transferring its stereochemical information.
Transformations of the Hydroxyl Group
The secondary benzylic alcohol is a key functional handle for a variety of transformations:
Etherification: Deprotonation with a mild base followed by reaction with an electrophile (e.g., alkyl halides, benzyl halides) can provide access to chiral ethers. These ethers can be valuable intermediates in the synthesis of more complex molecules.
Esterification: Acylation with acid chlorides or anhydrides can be used to introduce a variety of ester functionalities. This can be a protecting group strategy or a way to introduce another point of diversity in a molecule.
Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide). Subsequent nucleophilic substitution with inversion of configuration (SN2) provides a route to other chiral building blocks, such as chiral amines or azides.
Modifications of the Amide Group
The N-ethylamide group also offers avenues for further synthetic elaboration:
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding α-hydroxy carboxylic acid (mandelic acid), which itself is a valuable chiral building block.
Reduction: The amide can be reduced to a chiral amino alcohol. For example, reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄) would yield (R)- or (S)-2-(ethylamino)-1-phenylethanol, an important class of compounds used as chiral ligands and in pharmaceutical synthesis.[4][5][6][7]
Hypothetical Synthetic Application: Precursor to a Chiral Ligand
A plausible, albeit illustrative, application of N-ethyl-2-hydroxy-2-phenylacetamide is its conversion into a chiral bidentate ligand. Such ligands are of high value in asymmetric catalysis.
Caption: Hypothetical conversion of N-ethyl-2-hydroxy-2-phenylacetamide to a chiral ligand precursor.
Visualization of Synthetic Workflow
Caption: Overall workflow from starting materials to the target molecule and its potential applications.
Conclusion
While N-ethyl-2-hydroxy-2-phenylacetamide may not be a widely cited reagent in the annals of organic synthesis, its intrinsic properties—namely its chirality and the presence of versatile hydroxyl and amide functional groups—position it as a valuable, yet underutilized, chiral building block. Its straightforward synthesis from a readily available precursor via well-established enantioselective reduction methodologies makes it an accessible target for further synthetic exploration. For researchers in drug discovery and development, the ability to generate such chiral synthons is of paramount importance. The true potential of N-ethyl-2-hydroxy-2-phenylacetamide lies in its capacity to be transformed into a diverse array of more complex, high-value chiral molecules, making it a worthy subject of further investigation in the field of organic synthesis.
References
Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. (2007). PubMed. Retrieved from [Link]
Prieto, E., Andrés, C., & Nieto, J. (2025). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry. Retrieved from [Link]
Enantioselective Synthesis of α-Hydroxy Acids Employing (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide as Chiral Auxiliary. (2000). Organic Letters. Retrieved from [Link]
Highly Diastereoselective Michael Addition of α-Hydroxy Acid Derivatives and Enantioselective Synthesis of (+)-Crobarbatic Acid. (2001). Organic Letters. Retrieved from [Link]
Synthesis of α-Hydroxy Amides. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. (2017). Journal of the American Chemical Society. Retrieved from [Link]
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (n.d.). PMC. Retrieved from [Link]
Direct methods for α‐hydroxy amides synthesis. (n.d.). ResearchGate. Retrieved from [Link]
N,N-Diethyl-2-hydroxy-2-phenylacetamide. (n.d.). PubChem. Retrieved from [Link]
Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (2013). CHIMIA. Retrieved from [Link]
Synthesis of Chiral 2-Amino-1-Phenylethanol. (n.d.). Catalysis of Organic Reactions. Retrieved from [Link]
Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. (2018). Chemical Communications (RSC Publishing). Retrieved from [Link]
Chemo- and Enantioselective Reduction of α-Keto Amides to α-Hydroxy Amides using Reusable CuO-Nanoparticles as Catalyst. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). ACS Publications. Retrieved from [Link]
Enantioselective ketone reduction. (n.d.). Wikipedia. Retrieved from [Link]
Application Data. (n.d.). Patent File Wrapper. Retrieved from [Link]
N-(2-hydroxyethyl)-2-phenylacetamide. (n.d.). PubChem. Retrieved from [Link]
JPWO2021126734A5. (n.d.). Google Patents.
Enantioselective Reduction of Ketones. (n.d.). University of Calgary. Retrieved from [Link]
Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. (2025). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. (n.d.). PMC. Retrieved from [Link]
US12097189.pdf. (n.d.). Googleapis.com. Retrieved from [Link]
Optimizing HPLC retention time for N-ethyl-2-hydroxy-2-phenylacetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with functionalized aromatic compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with functionalized aromatic compounds.
N-ethyl-2-hydroxy-2-phenylacetamide presents a highly specific chromatographic profile. Structurally, it is a mandelic acid derivative featuring a hydrophobic phenyl ring, a polar hydroxyl group, and an ethylamide moiety. This combination makes it highly susceptible to secondary interactions with stationary phases, leading to peak tailing and retention time (
tR
) drift if the system is not rigorously controlled.
This guide provides field-proven, causality-driven protocols to troubleshoot and optimize your HPLC workflows for this molecule.
To optimize retention, we must first understand the molecular interactions dictating its behavior on a column:
Hydrophobic Partitioning: The phenyl ring drives primary retention on reversed-phase (RP) columns (e.g., C18, Phenyl-Hexyl).
Hydrogen Bonding & Dipole Interactions: The hydroxyl and amide groups act as strong hydrogen bond donors and acceptors. On silica-based columns, these groups readily interact with unendcapped or active surface silanols (Si-OH). This secondary retention mechanism is the primary cause of peak tailing for amides and hydroxylated compounds[1].
Metal Ion Chelation: The spatial arrangement of the hydroxyl and amide groups can facilitate chelation with trace metal ions in the silica matrix, further exacerbating peak distortion and irreversible adsorption[1].
Section 2: Troubleshooting FAQs
Q1: My retention time for N-ethyl-2-hydroxy-2-phenylacetamide is continuously drifting. How do I stabilize it?A: Retention time drift is typically a symptom of poor column equilibration, mobile phase inconsistencies, or pump leaks[2]. Because this molecule has mixed polar/non-polar characteristics, it is highly sensitive to minor fluctuations in the organic modifier concentration.
Causality: If the column is not fully equilibrated, the partitioning dynamic between the mobile phase and the stationary phase remains in flux. Additionally, a malfunctioning proportioning valve in gradient systems can cause micro-variations in the mobile phase composition[3].
Actionable Fix:
Equilibration: Flush the column with at least 10–20 column volumes of your starting mobile phase before the first injection[2].
Premixed Solvents: If using an isocratic method, manually premix your mobile phase (e.g., 60:40 Water:Acetonitrile) rather than relying on the pump to mix them. If the drift disappears, your pump's proportioning valve requires maintenance[3].
Temperature Control: Ensure the column oven is thermostatted (e.g., 30°C). Temperature fluctuations alter solvent viscosity and partition coefficients, directly impacting
tR
[2].
Q2: I am observing severe peak tailing (Tailing Factor > 2.0). How can I correct this?A: Peak tailing for this specific molecule is almost always caused by unwanted secondary interactions between the analyte's polar groups (hydroxyl/amide) and active silanol sites on the silica stationary phase[1].
Causality: At neutral pH, residual silanols on the silica surface can ionize to form
SiO−
. The amide and hydroxyl groups of your analyte strongly hydrogen-bond or ion-dipole interact with these sites, causing a fraction of the molecules to be retained longer than the bulk, forming a "tail"[1].
Actionable Fix:
pH Suppression: Adjust the aqueous mobile phase to an acidic pH (e.g., pH 2.5 - 3.0) using 0.1% Formic Acid or Phosphoric Acid. This suppresses silanol ionization, protonating them back to neutral
Si−OH
, which significantly reduces their interaction strength[4].
Column Chemistry: Switch to an ultra-high purity, fully endcapped C18 column, or a polar-embedded phase (e.g., amide-embedded C18). Polar-embedded phases shield the surface silanols and provide excellent peak shapes for hydrogen-bond donors[1].
Q3: How do I balance retention time and resolution from closely eluting impurities?A: By adjusting the organic modifier and utilizing orthogonal selectivity.
Causality: Methanol provides different hydrogen-bonding selectivity compared to Acetonitrile. For a molecule with a phenyl ring, changing the stationary phase to a Phenyl-Hexyl or Biphenyl column can leverage
π−π
interactions, offering orthogonal selectivity to standard hydrophobic partitioning[5].
Section 3: Quantitative Data & Optimization Parameters
Table 1: Mobile Phase & Column Optimization Matrix
Parameter
Standard Condition
Optimized Condition
Causality / Mechanistic Benefit
Stationary Phase
Standard C18
Polar-embedded C18 or Phenyl-Hexyl
Shields active silanols; Phenyl-Hexyl enhances
π−π
interactions with the analyte's aromatic ring[5].
Aqueous Phase pH
Unbuffered Water (~pH 6.0)
Buffered to pH 2.5 - 3.0 (e.g., 0.1% Formic Acid)
Suppresses silanol ionization (
SiO−
to
Si−OH
), eliminating secondary retention and peak tailing[4].
Organic Modifier
Acetonitrile (ACN)
Methanol (MeOH) / ACN Blend
MeOH acts as a hydrogen bond donor/acceptor, competing with the analyte for active sites and sharpening peaks[5].
Column Temp.
Ambient
Thermostatted at 35°C
Lowers mobile phase viscosity, improves mass transfer kinetics, and stabilizes
tR
against ambient lab fluctuations[2].
Section 4: Self-Validating Experimental Protocol
To ensure your method is robust, execute the following self-validating workflow. This protocol is designed to isolate variables so that if an issue arises, the system itself indicates the root cause.
Step 1: System Preparation & Baseline Validation
Flush the entire HPLC system (without the column) with a strong organic solvent (e.g., 100% Isopropanol followed by Acetonitrile) to remove hydrophobic contaminants and purge air bubbles[2].
Degas all mobile phases thoroughly. Air in the system causes pressure fluctuations and baseline noise[6].
Run a blank gradient. Self-Validation: A flat baseline confirms the detector and solvents are clean.
Step 2: Mobile Phase Preparation & Column Equilibration
Prepare the optimized mobile phase: Aqueous (0.1% Formic Acid in Water) and Organic (Acetonitrile or Methanol).
Install the optimized column (e.g., Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm).
Flush the column with at least 20 column volumes of the starting mobile phase composition[2]. Self-Validation: Monitor system pressure; a stable pressure trace indicates complete wetting and equilibration.
Step 3: System Suitability Test (SST)
Inject 5 consecutive replicates of a standard solution of N-ethyl-2-hydroxy-2-phenylacetamide.
Calculate the Relative Standard Deviation (RSD) for
tR
and Peak Area.
Self-Validation:
If
tR
RSD is > 1.0%, check the column oven thermostat and pump proportioning valves[3].
If Tailing Factor (Tf) is > 1.5, verify the pH of your aqueous mobile phase[4].
Section 5: Diagnostic Workflow Visualization
Diagnostic workflow for resolving common HPLC retention and peak shape issues.
Technical Support Center: Preventing Thermal Degradation of N-Ethyl-2-hydroxy-2-phenylacetamide
Welcome to the Advanced Technical Support Center for handling N-ethyl-2-hydroxy-2-phenylacetamide (often referred to as N-ethylmandelamide). This guide is engineered for researchers and drug development professionals who...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for handling N-ethyl-2-hydroxy-2-phenylacetamide (often referred to as N-ethylmandelamide). This guide is engineered for researchers and drug development professionals who require stringent control over the stability of alpha-hydroxy amides during synthesis, purification, and storage.
Section 1: Mechanistic FAQs (Understanding the Causality)
Q1: Why is N-ethyl-2-hydroxy-2-phenylacetamide uniquely sensitive to thermal degradation compared to standard aliphatic amides?A1: The structural liability of this molecule lies in its benzylic alpha-hydroxyl group adjacent to an amide carbonyl. While standard amides are highly robust, the proximity of these functional groups creates a reactive locus. Under thermal stress, the molecule is prone to releasing irritating and toxic gases due to 1[1]. The degradation of the ester or amide alkyl chain is a well-documented pathway in2[2].
Q2: What are the exact chemical pathways of this degradation?A2: There are three primary causality-driven pathways:
Oxidative Cleavage: In the presence of oxygen and heat, the benzylic hydroxyl group can oxidize to an alpha-keto acid intermediate, followed by rapid . This cleaves the molecule into benzaldehyde and N-ethylformamide.
Dehydration: Temperatures exceeding 60°C can drive the elimination of water, converting the molecule into an alpha,beta-unsaturated amide (N-ethyl-2-phenyl-2-enoacetamide).
Hydrolysis: If residual moisture is present during heating, the amide bond hydrolyzes to yield mandelic acid and ethylamine.
Q3: How does solvent choice impact thermal stability during purification?A3: Protic solvents (like water or alcohols) exacerbate hydrolysis at elevated temperatures. To prevent this, aprotic solvents with low boiling points (e.g., dichloromethane or ethyl acetate) are preferred. They allow for vacuum concentration at significantly lower bath temperatures, removing the thermal energy required for degradation.
Section 2: Diagnostic Data & Troubleshooting
To maintain scientific integrity, you must monitor your process using quantitative analytical techniques. The table below summarizes the key indicators of thermal degradation and the necessary corrective actions.
Degradation Pathway
Target Molecule
HPLC RRT*
UV Max (nm)
MS Shift (ESI+)
Corrective Action
Intact Product
N-ethyl-2-hydroxy-2-phenylacetamide
1.00
254, 210
m/z 180 [M+H]⁺
N/A (Baseline)
Dehydration
N-ethyl-2-phenyl-2-enoacetamide
~1.25
275 (Conjugation)
m/z 162 [M+H]⁺
Reduce evaporator bath temp to < 35°C.
Hydrolysis
Mandelic Acid
~0.45
210
m/z 153 [M+H]⁺
Dry organic layers over MgSO₄ before heating.
Oxidative Cleavage
Benzaldehyde
~1.40
245, 280
m/z 107 [M+H]⁺
Sparge solvents with Argon; avoid air exposure.
*RRT = Relative Retention Time (Reverse-phase C18, MeCN/Water gradient).
Section 3: Visualizing the Degradation and Workflow
Fig 1. Primary thermal degradation pathways of N-ethyl-2-hydroxy-2-phenylacetamide.
Fig 2. Thermal-safe downstream purification workflow for N-ethylmandelamide.
To ensure trustworthiness, the following purification methodology is designed as a self-validating system . Each critical step includes an analytical checkpoint to verify that thermal degradation has not occurred.
Step 1: Inert Dissolution and Moisture Removal
Causality: Oxygen and water are co-conspirators with heat in the degradation of alpha-hydroxy amides. Removing them lowers the baseline risk.
Procedure: Dissolve crude N-ethyl-2-hydroxy-2-phenylacetamide in anhydrous ethyl acetate (10 mL/g) under an Argon atmosphere. Maintain the temperature below 30°C. If the crude material is wet, add anhydrous MgSO₄, stir for 15 minutes, and filter through a 0.22 µm PTFE membrane.
Validation Check: Karl Fischer titration of the filtrate must show < 0.05% water content before proceeding to evaporation.
Causality: Traditional rotary evaporation at 50-60°C will induce dehydration and cleavage. High vacuum compensates for low temperature, allowing solvent removal without thermal stress.
Procedure: Transfer the filtrate to a rotary evaporator. Set the water bath to a strict maximum of 35°C . Apply a high vacuum (< 50 mbar) to evaporate the ethyl acetate until the solution is reduced to 20% of its original volume (forming a thick syrup).
Validation Check: Take a 10 µL aliquot of the syrup, dilute in 1 mL acetonitrile, and run a rapid HPLC. The peak area for RRT 1.25 (dehydration product) must be < 0.1%.
Step 3: Isothermal Anti-Solvent Crystallization
Causality: Cooling crystallization often requires heating the solution to dissolve the solute fully, which introduces thermal risk. Anti-solvent crystallization forces precipitation at room temperature.
Procedure: While stirring the concentrated syrup at 20°C, slowly add cold, anhydrous heptane (anti-solvent) dropwise until the solution becomes cloudy. Seed with pure crystals if available. Continue stirring for 2 hours as the product crystallizes. Filter the white crystalline solid.
Validation Check: Inspect the mother liquor via HPLC. The absence of the m/z 107 peak confirms that no oxidative cleavage occurred during the precipitation phase.
Step 4: Lyophilization / Vacuum Drying
Causality: Oven drying, even under vacuum, can create localized hot spots that melt or degrade the solid (melting point ~132-135°C). Sublimation or ambient vacuum drying prevents this.
Procedure: Transfer the wet cake to a vacuum desiccator or lyophilizer. Dry at ambient temperature (20-25°C) under high vacuum (< 1 mbar) for 24 hours.
Validation Check: Final purity assessment via quantitative NMR (qNMR) or HPLC-UV should yield > 99.5% purity with no thermal degradation artifacts.
References
Thermo Fisher Scientific. SAFETY DATA SHEET: (+/-)-Mandelamide. Retrieved from 1[1].
RSC Publishing. Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability. Retrieved from 2[2].
PMC / NIH. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Retrieved from.
Technical Support Center: Resolving N-ethyl-2-hydroxy-2-phenylacetamide Solubility Issues in Aqueous Buffers
Compound Profile & The Causality of Insolubility N-ethyl-2-hydroxy-2-phenylacetamide (CAS: 96392-42-6) is a lipophilic mandelamide derivative. While the hydroxyl and amide functional groups offer localized hydrogen-bondi...
Author: BenchChem Technical Support Team. Date: April 2026
Compound Profile & The Causality of Insolubility
N-ethyl-2-hydroxy-2-phenylacetamide (CAS: 96392-42-6) is a lipophilic mandelamide derivative. While the hydroxyl and amide functional groups offer localized hydrogen-bonding potential, the bulky phenyl ring and ethyl aliphatic chain dominate the molecule's overall hydration thermodynamics.
The Mechanistic Root Cause:
When researchers attempt to dilute a highly concentrated DMSO stock of this compound into an aqueous buffer, they frequently observe a milky white precipitate. This is caused by a phenomenon known as hydrophobic collapse or the solvent-shift effect . As the DMSO rapidly diffuses into the bulk water, the local concentration of the compound exceeds its aqueous thermodynamic solubility limit. The exposed phenyl rings aggregate to minimize contact with water (driven by a thermodynamically favorable increase in solvent entropy), while the amide and hydroxyl groups form intermolecular hydrogen bonds, rapidly nucleating into an insoluble crystal lattice ()[1].
Diagnostic Workflow
Before altering your assay conditions, use the following decision tree to identify the least disruptive intervention for your specific experimental workflow.
Diagnostic workflow for resolving N-ethyl-2-hydroxy-2-phenylacetamide precipitation.
Validated Solubilization Protocols
Protocol A: The Kinetic Dilution (Solvent-Shift Mitigation)
Causality: By controlling the rate of solvent exchange, we prevent local supersaturation and keep the compound in a metastable supersaturated state long enough for acute in vitro assays.
Step-by-Step Methodology:
Prepare a 10 mM stock of N-ethyl-2-hydroxy-2-phenylacetamide in 100% anhydrous DMSO.
Pre-warm your target aqueous buffer (e.g., PBS or HEPES, pH 7.4) to 37°C to increase the kinetic energy of the solvent, which disrupts ordered water networks and aids dissolution.
Place the tube containing the buffer on a vortex mixer set to medium-high speed.
Critical Step: Add the DMSO stock to the buffer dropwise (e.g., 1 µL per second) directly into the vortex maelstrom. Do not let the drop touch the plastic wall.
Continue vortexing for 15 seconds after the final drop. The final DMSO concentration should not exceed 1-2% (v/v) to avoid cellular toxicity.
Self-Validation: Visually inspect the solution against a dark background. If no Tyndall effect (light scattering) is observed, the solution is successfully supersaturated and ready for immediate use.
Protocol B: Host-Guest Complexation with HP-β-CD
Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity and a hydrophilic exterior. The phenyl ring of N-ethyl-2-hydroxy-2-phenylacetamide spontaneously inserts into the HP-β-CD cavity via van der Waals forces, while the hydroxyl and ethylamide groups remain exposed at the wider rim, hydrogen-bonding with the solvent ()[2]. This masks the hydrophobicity without forming covalent bonds, preserving the compound's biological activity ()[3].
Step-by-Step Methodology:
Prepare a 20% (w/v) solution of HP-β-CD in your desired assay buffer.
Weigh out the dry powder of N-ethyl-2-hydroxy-2-phenylacetamide.
Add the HP-β-CD buffer directly to the dry powder (do not use DMSO).
Sonicate the suspension in a water bath at 25°C for 15-20 minutes. The mechanical energy accelerates the inclusion complex formation.
Self-Validation: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed microcrystals. A clear filtrate confirms successful encapsulation.
Quantitative Comparison of Solubilization Strategies
Solubilization Strategy
Max Achievable Aqueous Conc.
Cytotoxicity / Assay Interference
Best Use Case
Direct Aqueous Dissolution
< 50 µM
None
Highly sensitive enzymatic assays
1% DMSO Kinetic Dilution
~200 µM
Low (1% DMSO is generally tolerated)
Acute in vitro cell culture assays
20% HP-β-CD Complexation
> 2 mM
Low (Cyclodextrins are biocompatible)
In vivo dosing, high-concentration screens
0.1% Tween-20 Micelles
~500 µM
Moderate (Surfactants can lyse cells)
Biochemical assays (non-cellular)
Frequently Asked Questions (FAQs)
Q: My solution is clear initially, but turns cloudy after 30 minutes on the bench. Why?A: You have created a metastable supersaturated solution. Over time, the system seeks thermodynamic equilibrium, and microscopic nuclei aggregate into visible crystals. To prevent this, keep the solution at 37°C until immediately before use, or transition to the HP-β-CD complexation method (Protocol B) which provides long-term thermodynamic stability ()[2].
Q: Does adjusting the pH of the buffer improve solubility?A: No, not significantly. N-ethyl-2-hydroxy-2-phenylacetamide lacks highly ionizable groups within the physiological pH range. The amide nitrogen is not basic (pKa < 0), and the aliphatic hydroxyl group has a pKa > 14. Therefore, adjusting the buffer pH between 4.0 and 9.0 will not ionize the molecule to enhance aqueous solubility. Solubilization must rely on co-solvents or complexation ()[4].
Q: Can I use ethanol instead of DMSO as a primary solvent?A: Yes, but with caveats. While ethanol is a suitable hydrogen-bond donor/acceptor for the hydroxyl and amide groups, it has a lower boiling point and evaporates rapidly, which can cause concentration inaccuracies over time. Furthermore, the solvent-shift precipitation effect upon dilution into buffer is often more pronounced with ethanol than with DMSO.
References
Science.gov. "beta-cyclodextrin inclusion complexes: Topics by Science.gov." Science.gov. URL:[Link]
Science.gov. "lipophilic ph indicator: Topics by Science.gov." Science.gov. URL:[Link]
ResearchGate. "Development of morin/hydroxypropyl-β-cyclodextrin inclusion complex: Enhancement of bioavailability, antihyperalgesic and anti-inflammatory effects." ResearchGate. URL: [Link]
Technical Support Center: N-ethyl-2-hydroxy-2-phenylacetamide Stability & Troubleshooting
Welcome to the Technical Support Center for API stability and formulation. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the long-term stora...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for API stability and formulation. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the long-term storage challenges of N-ethyl-2-hydroxy-2-phenylacetamide (also known as N-ethylmandelamide).
Below, you will find an in-depth causality analysis of its degradation pathways, self-validating experimental protocols, and actionable troubleshooting logic to ensure regulatory compliance and product shelf-life.
Part 1: Frequently Asked Questions (Troubleshooting & Causality)
Q1: What is the primary degradation pathway of N-ethyl-2-hydroxy-2-phenylacetamide during long-term solid-state storage?A1: The primary degradation route is the hydrolysis of the secondary amide linkage. Over time, under the influence of ambient moisture and thermal stress, the C-N bond is cleaved to yield mandelic acid and ethylamine . While amides are generally stable, hydrolysis is catalyzed by trace acidic or basic environments[1].
Q2: Why does this specific compound seem more vulnerable to hydrolysis than simple aliphatic amides?A2: The vulnerability stems from its molecular structure. The alpha-hydroxy group (the 2-hydroxy substituent on the phenylacetamide core) can participate in intramolecular hydrogen bonding with the amide carbonyl. This interaction withdraws electron density from the carbonyl carbon, increasing its electrophilicity. Consequently, the activation energy required for a nucleophilic attack by water is lowered, accelerating the formation of the unstable tetrahedral intermediate[1].
Q3: How do environmental factors and excipients dictate the kinetics of this hydrolysis?A3: In the solid state, hydrolysis requires a water donor. Amorphous regions of the API or hygroscopic excipients (like microcrystalline cellulose) absorb moisture, which acts as the primary reactant[2]. Furthermore, trace acidic or basic impurities in excipients (e.g., residual acids in polymeric binders) act as catalysts. They protonate the carbonyl oxygen (acid-catalyzed) or provide highly nucleophilic hydroxide ions (base-catalyzed), driving the reaction forward[1].
Q4: What are the regulatory expectations for monitoring this degradation?A4: According to the ICH Q1A(R2) guidelines, stability must be evaluated across specific temperature and relative humidity (RH) thresholds to establish a reliable shelf-life[3]. If a "significant change" (e.g., >5% degradation to mandelic acid) occurs during accelerated testing (40°C/75% RH), intermediate conditions (30°C/65% RH) must be evaluated[3].
Part 2: Quantitative Stability Thresholds
To effectively monitor hydrolysis, analytical teams must benchmark their findings against standardized regulatory thresholds. The table below summarizes the expected degradation kinetics and acceptable limits based on ICH Q1A(R2) parameters[3].
Storage Condition
Environment (Temp / RH)
Minimum Duration
Hydrolysis Risk Level
Acceptable Mandelic Acid Limit
Long-Term
25°C ± 2°C / 60% RH ± 5%
12 Months
Low
< 0.5% w/w
Intermediate
30°C ± 2°C / 65% RH ± 5%
6 Months
Moderate
< 0.5% w/w
Accelerated
40°C ± 2°C / 75% RH ± 5%
6 Months
High
< 1.0% w/w
Stress Testing
50°C / 75% RH
1 Month
Very High
Reference Only
Part 3: Visualizing Degradation and Troubleshooting Logic
Understanding the chemical mechanism and having a clear troubleshooting workflow are critical for rapid issue resolution.
Chemical Mechanism of Hydrolysis
The diagram below illustrates the causality of the degradation pathway, highlighting how moisture and microenvironmental pH interact with the API.
Fig 1. Hydrolysis mechanism of N-ethyl-2-hydroxy-2-phenylacetamide driven by moisture and pH.
Troubleshooting Workflow
When mandelic acid is detected during stability testing, follow this logical matrix to identify and eliminate the root cause.
Fig 2. Troubleshooting logic for mitigating solid-state amide hydrolysis during storage.
Part 4: Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. They include built-in controls to prevent false positives and ensure mechanistic accuracy.
Protocol 1: Forced Degradation and Solid-State Stability Profiling
Objective: To quantify the hydrolysis rate of N-ethyl-2-hydroxy-2-phenylacetamide and validate the stability-indicating HPLC method.
Causality: By exposing the API to extreme heat and humidity, we artificially accelerate the tetrahedral intermediate formation, allowing us to predict long-term shelf-life and accurately identify the mandelic acid degradant peak.
Sample Preparation & Stressing: Weigh 50 mg of the API into open glass vials (to maximize moisture exposure) and closed vials (as negative controls). Place vials in a stability chamber set to ICH Q1A(R2) accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH)[3].
Time-Point Sampling: Pull samples at Day 0, 7, 14, and 30.
Self-Validating Step: Simultaneously run a procedural blank (empty vial subjected to the same conditions) and a reference standard of pure mandelic acid. This ensures no matrix interference from the vials and confirms the exact retention time of the degradant.
HPLC-UV Analysis: Dissolve the stressed sample in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Trifluoroacetic acid).
Causality: The acidic mobile phase ensures the generated mandelic acid remains fully protonated, preventing peak tailing and improving retention on a standard C18 column.
Data Evaluation (Mass Balance): Calculate the mass balance. The sum of the remaining N-ethyl-2-hydroxy-2-phenylacetamide peak area and the mandelic acid peak area should equal the Day 0 API peak area (adjusted for UV response factors). A mass balance <95% indicates that secondary, non-hydrolytic degradation pathways (e.g., oxidation) are occurring.
Objective: Prevent moisture-induced nucleophilic attack on the amide carbonyl during long-term storage by optimizing the formulation matrix.
Excipient Screening (Binary Mixtures): Mix the API 1:1 (w/w) with proposed excipients (e.g., microcrystalline cellulose, lactose anhydrous, dibasic calcium phosphate).
Causality: Microcrystalline cellulose contains ~5% equilibrium moisture, which can act as a water donor for hydrolysis[2]. Screening against anhydrous lactose isolates the effect of free water versus bound water.
Microenvironmental pH Control: Slurry the binary mixtures in water and measure the pH. If the pH deviates from 6.0–7.0, add a solid-state pH modifier (e.g., magnesium oxide).
Causality: Amide hydrolysis is catalyzed by both strong acids and bases[1]. Maintaining a neutral microenvironment prevents the protonation of the carbonyl oxygen.
Packaging Optimization: Package the optimized formulation in Alu/Alu blister packs rather than standard PVC/PVDC.
Self-Validating Step: Include a miniature humidity indicator card inside a sealed test blister. If the card changes color during a 3-month 40°C/75% RH study, the seal integrity is compromised, and the chemical stability result must be invalidated due to external moisture ingress.
References
[[3] Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products]([Link]) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
Technical Support Center: Troubleshooting the In Vivo Bioavailability of N-ethyl-2-hydroxy-2-phenylacetamide
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with N-ethyl-2-hydroxy-2-phenylacetamide (ethylmandelamide) and its derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with N-ethyl-2-hydroxy-2-phenylacetamide (ethylmandelamide) and its derivatives. Mandelamide scaffolds are highly valuable in medicinal chemistry—prominently featured in the development of PERK inhibitors[1] and GCN2 kinase activators[2]—but they frequently suffer from poor in vivo exposure.
As a Senior Application Scientist, I have structured this portal to move beyond basic troubleshooting. Here, we analyze the causality behind pharmacokinetic (PK) failures and provide self-validating protocols to systematically overcome them.
Before altering your formulation or molecular structure, you must understand the inherent liabilities of the mandelamide scaffold. The table below summarizes the quantitative data and functional impacts of this compound's properties.
Parameter
Typical Value
Impact on Bioavailability (%F)
Recommended Troubleshooting Action
Molecular Weight
179.22 g/mol
Favorable for passive intestinal permeability.
Focus troubleshooting on metabolism or solubility rather than permeability assays (e.g., Caco-2).
LogP (Lipophilicity)
~1.5 - 2.0
Moderate; can lead to dissolution-rate limited absorption in gastrointestinal fluids.
Evaluate lipid-based excipients (e.g., SEDDS) or nano-suspension formulations[2].
Hepatic Extraction (
EH
)
> 0.70
High first-pass clearance drastically reduces systemic exposure, even with 100% absorption.
Synthesize ester prodrugs to temporarily mask the benzylic hydroxyl group[3].
Metabolic Liability
UGT / CYP3A4
Rapid Phase II glucuronidation (at the -OH group) and Phase I oxidation[4].
Supplement in vitro microsomal assays with UDPGA cofactor to accurately predict clearance.
Troubleshooting FAQs
Q1: Why is the oral bioavailability (%F) of my N-ethyl-2-hydroxy-2-phenylacetamide formulation consistently below 10% in rodents?Answer: The primary culprit is rapid first-pass metabolism, not poor absorption. The benzylic hydroxyl group on the mandelamide scaffold is highly susceptible to Phase II conjugation by UDP-glucuronosyltransferases (UGTs) located in both the intestinal wall and the liver[4]. Because this conjugation is extremely efficient, the hepatic extraction ratio often exceeds 0.7. This means that even if the compound is fully absorbed across the gut wall, it is immediately conjugated and excreted into the bile before reaching systemic circulation[1].
Q2: My in vitro microsomal stability assay (using human or rat liver microsomes) shows a long half-life. Why does this not translate to in vivo stability?Answer: You are likely experiencing a false negative due to incomplete assay conditions. Standard liver microsome assays are typically supplemented only with NADPH, which evaluates Phase I Cytochrome P450 (CYP) metabolism. Because the primary clearance mechanism for N-ethyl-2-hydroxy-2-phenylacetamide is UGT-mediated glucuronidation, standard CYP assays will miss the liability entirely.
Actionable Fix: You must supplement your microsomes with UDP-glucuronic acid (UDPGA) and a pore-forming agent like alamethicin (to allow UDPGA to enter the microsomal vesicles) to accurately predict in vivo clearance[5].
Q3: How do I differentiate between permeability-limited and solubility-limited absorption for this specific compound?Answer: N-ethyl-2-hydroxy-2-phenylacetamide has a low molecular weight and moderate lipophilicity, meaning passive permeability is inherently high[6]. If you are seeing poor absorption, it is almost certainly solubility-limited. To prove this, compare the PK profiles of an IV solution, a PO solution (e.g., using PEG400/Tween-80), and a PO suspension. If the PO solution restores the Area Under the Curve (AUC) compared to the suspension, solubility is your limiting factor, and you should pivot to advanced formulations[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, every experiment must have an internal mechanism to validate its own results. Use the following step-by-step methodologies to diagnose and resolve your PK issues.
Protocol A: Biliary Excretion and Mass Balance Assay
Objective: To definitively distinguish between poor gastrointestinal absorption and rapid first-pass hepatic clearance.
Step 1: Surgical Preparation. Use bile duct-cannulated (BDC) rats.
Causality: Mandelamide glucuronides are highly polar and often exceed the molecular weight threshold for biliary excretion in rodents. Without cannulation, these metabolites are excreted into the gut, deconjugated by gut flora, and reabsorbed (enterohepatic recirculation), which heavily confounds PK data.
Step 2: Dosing & Collection. Administer the compound PO. Collect urine, feces, and bile continuously in chilled tubes for 48 hours.
Step 3: Bioanalysis. Quantify both the parent compound and the O-glucuronide metabolite using LC-MS/MS.
Step 4: Self-Validating Mass Balance Calculation. Sum the total drug recovered (Parent + Metabolites in Urine + Feces + Bile).
Validation Check: The total recovery must be ≥85% of the administered dose. If mass balance is achieved and high levels of intact parent are found in feces, the issue is absorption. If high levels of O-glucuronide are found in the bile, the issue is first-pass metabolism.
Protocol B: Synthesis and Evaluation of Ester Prodrugs
Objective: To temporarily mask the benzylic hydroxyl group, preventing premature UGT-mediated glucuronidation during first-pass absorption.
Step 1: Prodrug Synthesis. Synthesize an ester prodrug (e.g., acetate or pivalate ester) at the 2-hydroxy position.
Causality: Esters increase lipophilicity for better absorption and physically block the UGT enzyme from conjugating the hydroxyl group during its transit through the gut wall and initial pass through the liver.
Step 2: In Vitro Plasma Stability. Incubate the prodrug in rat and human plasma at 37°C.
Validation Check: The prodrug must demonstrate a half-life (
t1/2
) of <30 minutes in plasma. If it does not rapidly cleave via plasma esterases to release the active N-ethyl-2-hydroxy-2-phenylacetamide, it is a failed prodrug and will not yield efficacy in vivo. Do not advance stable esters to animal models.
Step 3: In Vivo PK Bridging. Administer the validated prodrug PO and measure the systemic exposure of the parent active moiety to confirm bioavailability enhancement.
Workflows and Metabolic Pathways
Decision tree for diagnosing and resolving poor in vivo bioavailability.
Enzymatic clearance routes highlighting UGT, CYP, and Amidase vulnerabilities.
References
Stokes ME, et al. "Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors." Pharmaceutics. 2022 Oct 19;14(10):2233.[Link]
Thomson CG, et al. "Discovery of HC-7366: An Orally Bioavailable and Efficacious GCN2 Kinase Activator." Journal of Medicinal Chemistry. 2024 Apr 11;67(7):5259-5271.[Link]
"Study of Urinary Concentrations of Mandelic Acid in Employees Exposed to Styrene." Central European Journal of Public Health. 2010; 18(1): 27-30.[Link]
Comparative Efficacy and Application Guide: N-Ethyl-2-hydroxy-2-phenylacetamide vs. Mandelamide
As drug development and biocatalytic engineering advance, the selection of precise chiral intermediates and enzyme substrates becomes critical. Mandelamide (2-hydroxy-2-phenylacetamide) and its N-alkylated derivative, N-...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and biocatalytic engineering advance, the selection of precise chiral intermediates and enzyme substrates becomes critical. Mandelamide (2-hydroxy-2-phenylacetamide) and its N-alkylated derivative, N-ethyl-2-hydroxy-2-phenylacetamide (N-ethylmandelamide), share a core structural backbone but exhibit drastically different physicochemical properties, biocatalytic susceptibilities, and pharmacological applications.
This guide provides an in-depth, objective comparison of these two compounds, focusing on their mechanistic behavior in enzymatic systems and their distinct roles in modern synthetic workflows.
Structural Divergence and Biocatalytic Efficacy
The primary structural difference between these two molecules is the ethyl substitution on the amide nitrogen of N-ethylmandelamide. While seemingly minor, this alkylation fundamentally alters the molecule's interaction with highly specific biocatalysts, most notably Mandelamide Hydrolase (MAH) .
The Mandelamide Hydrolase (MAH) Model
MAH, an enzyme discovered in the mandelate pathway of Pseudomonas putida, belongs to the amidase signature family and utilizes a highly conserved Ser-cis-Ser-Lys catalytic triad [1].
Mandelamide Efficacy: MAH hydrolyzes both (R)- and (S)-mandelamide into mandelic acid and ammonia with exceptional efficiency. The enzyme shows little enantiospecificity, processing both enantiomers with
kcat/Km
values in the low micromolar range.
N-Ethylmandelamide Efficacy: In stark contrast, N-ethylmandelamide demonstrates zero efficacy as a substrate for MAH [1].
Mechanistic Causality: The active site of MAH is highly sterically hindered. While the primary amide of mandelamide fits perfectly into the binding pocket to allow nucleophilic attack by the catalytic serine, the N-ethyl group creates a severe steric clash. This prevents the substrate from orienting correctly, completely abolishing hydrolysis. This stark contrast makes MAH an excellent self-validating system for testing amide steric limits.
Fig 1: Steric exclusion logic of N-ethylmandelamide in the MAH active site.
Pharmaceutical and Synthetic Applications
Because of their differing reactivities, these compounds occupy distinct niches in drug development.
Mandelamide: Chiral Resolution and Oncology
Mandelamide is a highly valuable chiral platform molecule. It is frequently utilized as a resolving agent via diastereomeric cocrystallization. For instance, S-mandelamide forms stable 1:1 cocrystals with mandelic acid, allowing for high-yield chiral resolution [2].
Furthermore, mandelamide derivatives are critical intermediates in oncology. Recent structure-based designs have utilized mandelamide-derived pyrrolopyrimidines to synthesize highly potent, orally bioavailable PERK inhibitors [3]. These inhibitors demonstrate significant in vivo efficacy in clear cell renal cell carcinoma (ccRCC) xenograft models by modulating the tumor microenvironment.
N-Ethylmandelamide: Immunomodulation and Dermatology
While N-ethylmandelamide is inert in MAH-driven biocatalysis, its increased lipophilicity and stability make it a valuable pharmacological intermediate. It is heavily cited in the synthesis of nitrogen-containing heterocyclic compounds acting as kynurenine production inhibitors (IDO inhibitors) [4]. By inhibiting indoleamine 2,3-dioxygenase, these compounds prevent the depression of the host immune system, counteracting tumor immune escape mechanisms. Historically, N-alkylated mandelamides have also been formulated into topical treatments for hyperkeratosis and eczema due to their enhanced epidermal penetration.
Quantitative Data Comparison
The following table summarizes the comparative kinetic and physicochemical data, highlighting the impact of N-alkylation.
Parameter / Property
Mandelamide
N-Ethyl-2-hydroxy-2-phenylacetamide
Molecular Weight
151.16 g/mol
179.22 g/mol
MAH Hydrolysis (
kcat
)
High (~100-150
s−1
) [1]
0 (No activity) [1]
MAH Affinity (
Km
)
Low micromolar (~10-20
μM
)
N/A (Fails to bind)
Primary Application
PERK inhibitors [3], Chiral resolution [2]
IDO inhibitors [4], Topical formulations
Amidase Susceptibility
Highly susceptible
Highly resistant
Self-Validating Experimental Protocols
To objectively verify the efficacy and properties of these compounds, researchers must rely on robust, self-validating experimental workflows. Below are the standard protocols for evaluating these amides.
Protocol A: Biocatalytic Efficacy via Ammonia Release Assay
This protocol measures the enzymatic hydrolysis of the amide bond by quantifying the stoichiometric release of ammonia. The use of a phenol-hypochlorite reagent ensures a direct, colorimetric validation of enzyme activity.
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.8) containing 1 mM EDTA. Causality: pH 7.8 is the established optimum for MAH stability and catalytic turnover.
Substrate Incubation: Dissolve 5 mM of either Mandelamide or N-ethylmandelamide in the buffer. Add purified MAH enzyme (e.g., 10
μg/mL
) and incubate at 30°C.
Aliquoting: Withdraw 0.5 mL aliquots at 5-minute intervals over a 30-minute period.
Colorimetric Reaction: Add the aliquot to 50
μL
of a catalyst solution (3:1 mixture of 2 mM
MnSO4
and acetone) and 1 mL of phenol reagent. Causality:
MnSO4
acts as a crucial catalyst to accelerate the formation of indophenol blue, ensuring rapid and accurate spectrophotometric readouts.
Validation & Measurement: Measure absorbance at 630 nm. Self-Validation Step: Run a parallel blank containing the substrate but no enzyme to account for spontaneous hydrolysis. Mandelamide will show a linear increase in absorbance; N-ethylmandelamide will remain at baseline.
Fig 2: Step-by-step workflow for the ammonia release biocatalytic assay.
Protocol B: Diastereomeric Cocrystallization for Chiral Resolution
This protocol isolates enantiopure compounds using Mandelamide as a resolving agent.
Solution Preparation: Dissolve racemic target acid (e.g., racemic mandelic acid) and S-mandelamide (resolving agent) in a 1:1 molar ratio in acetonitrile.
Reflux & Dissolution: Stir the mixture at reflux temperature for 3 hours to ensure complete dissolution and disruption of existing homochiral interactions.
Seeding & Cooling: Slowly cool the solution to room temperature. Seed the solution with a previously obtained pure cocrystal (via liquid-assisted grinding) to bypass the nucleation energy barrier and dictate the stereochemistry of the precipitating crystal.
Crystallization: Store at -15°C for 14 days to maximize yield.
Validation: Collect the precipitated crystals via vacuum filtration. Self-Validation Step: Dissolve a fraction of the crystal and analyze via Chiral HPLC to calculate the enantiomeric excess (%e.e.). A successful resolution will yield an e.e. > 90%.
References
Title: Mandelamide Hydrolase from Pseudomonas putida: Characterization of a New Member of the Amidase Signature Family
Source: Biochemistry (ACS Publications), 2004.
URL: [Link]
Title: Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization
Source: Crystal Growth & Design (via PMC), 2022.
URL: [Link]
Title: Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors
Source: Molecules (MDPI), 2022.
URL: [Link]
Title: KYNURENINE PRODUCTION INHIBITOR (Patent EP 2374802 A1)
Comparative
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of N-ethyl-2-hydroxy-2-phenylacetamide in Biochemical Assays
Introduction: The Imperative of Selectivity in Drug Development In the complex landscape of drug discovery, the identification of a potent lead compound is only the beginning. A molecule's ultimate success hinges not jus...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Selectivity in Drug Development
In the complex landscape of drug discovery, the identification of a potent lead compound is only the beginning. A molecule's ultimate success hinges not just on its affinity for its intended target, but also on its selectivity—its ability to avoid unintended interactions with other biomolecules. Off-target interactions, or cross-reactivity, can lead to a cascade of undesirable outcomes, from misleading structure-activity relationship (SAR) data to severe clinical side effects.[1] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a recommendation; it is a cornerstone of modern, rational drug design.[1][2]
This guide provides an in-depth, comparative framework for assessing the biochemical cross-reactivity of N-ethyl-2-hydroxy-2-phenylacetamide (henceforth referred to as the 'Compound of Interest' or 'COI'). The COI, a derivative of mandelic acid, belongs to a class of compounds known for a wide spectrum of biological activities, including potential anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[3] This inherent bioactivity makes a thorough cross-reactivity assessment critical.
We will explore a tiered, systematic approach to de-risking the COI, comparing its performance against two hypothetical, yet plausible, alternatives:
Alternative 1 (Structural Analog): N,N-diethyl-2-hydroxy-2-phenylacetamide, a closely related analog to probe how small structural changes impact selectivity.
Alternative 2 (Scaffold-Hop): A structurally distinct compound (e.g., a bicyclic heteroaromatic) designed to engage the same primary target, providing a benchmark for off-target profiles arising from a different chemical scaffold.
Our analysis will be grounded in robust experimental design, emphasizing the causality behind protocol choices and the implementation of self-validating systems to ensure data integrity.
Foundational Knowledge: Physicochemical Properties and Assay Readiness
Before embarking on any screening campaign, a fundamental understanding of the test compound's properties is essential. These characteristics dictate how the compound will behave in an aqueous assay environment and are critical for interpreting results accurately.
Table 1: Physicochemical Properties of the Compound of Interest (COI)
Crucial for preparing stock solutions of known molarity.
Predicted Solubility
Moderate
Inferred
Affects the achievable concentration range in aqueous buffers and risk of precipitation.
Predicted LogP
~1.0 - 1.5
Inferred
Indicates lipophilicity, which can influence non-specific binding and membrane permeability.
Expert Insight: The amide and hydroxyl groups suggest a degree of hydrophilicity, but the phenyl ring contributes to lipophilicity. This balance makes it crucial to empirically determine solubility in each assay buffer. Compound precipitation is a common source of false-positive results in high-throughput screening (HTS).
A Tiered Approach to Cross-Reactivity Profiling
A logical, tiered screening strategy is the most efficient method for evaluating selectivity. This approach begins with broad, high-throughput panels to identify potential areas of concern, followed by more focused, dose-response assays to confirm and quantify any observed off-target activity.
Caption: A tiered workflow for systematic cross-reactivity assessment.
Tier 1: Broad Panel Screening
The objective of Tier 1 is to cast a wide net. The COI and its alternatives are screened at a single, high concentration (typically 10 µM) against large, diverse panels of common off-target families, such as protein kinases and G-protein coupled receptors (GPCRs).
Why this choice? Kinases and GPCRs are two of the largest and most functionally diverse protein families, representing a significant portion of the "druggable genome." Their structural conservation makes them common sites for off-target interactions. Screening at 10 µM is a standard industry practice that provides a stringent test for identifying even weak interactions that could become problematic at higher therapeutic doses.
Analysis of Tier 1 Data:
The results immediately highlight potential liabilities. Both the COI and its structural analog (Alternative 1) show significant activity against the Src kinase and the 5-HT2B serotonin receptor. In contrast, the scaffold-hop (Alternative 2) demonstrates a much cleaner profile, suggesting its core structure is less prone to these specific off-target interactions. This is a critical early insight that could guide future medicinal chemistry efforts.
Tier 2: Confirmatory Dose-Response Assays
Any "hit" from Tier 1 (typically defined as >50% inhibition or displacement) must be confirmed. This involves generating a full dose-response curve to determine the potency (IC50 or Ki) of the interaction.
Why this choice? A single-point measurement can be misleading due to experimental noise or compound-specific artifacts. A dose-response curve provides a robust, quantitative measure of potency, allowing for a direct comparison between on-target and off-target activities. This ratio is known as the selectivity window.
Table 4: Tier 2 IC50 Determination for Confirmed Hits (µM)
Target
COI
Alternative 1 (Analog)
Alternative 2 (Scaffold-Hop)
Primary Target
0.05
0.08
0.04
Src Kinase
2.5
1.8
> 50
5-HT2B Receptor
4.1
8.5
> 50
Selectivity Window (Src)
50x
22.5x
> 1250x
Selectivity Window (5-HT2B)
82x
106x
> 1250x
Analysis of Tier 2 Data:
The IC50 data confirm the off-target activities. The COI is 50-fold selective for its primary target over Src kinase. While this might be acceptable for an early-stage compound, it is a parameter that must be monitored and improved. Interestingly, while Alternative 1 was more potent against Src in the single-point screen, its overall selectivity window is narrower due to slightly weaker on-target activity. Alternative 2 remains the standout candidate with a selectivity window greater than 1000-fold.
Experimental Protocols: Ensuring Trustworthiness and Reproducibility
The integrity of cross-reactivity data is paramount. The following protocols represent industry-standard, self-validating methodologies.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced.[6]
Principle of Self-Validation:
Each assay plate must include controls to calculate a Z-factor, a statistical parameter that validates the quality and reliability of the assay.[7][8] A Z-factor between 0.5 and 1.0 indicates an excellent assay, providing confidence in the results.[9][10]
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Methodology:
Reagent Preparation: Prepare 2X kinase solution, 2X substrate/ATP mix in kinase buffer, and compound serial dilutions in DMSO.
Plate Layout: Designate wells for high control (no inhibition, DMSO vehicle), low control (no kinase or potent inhibitor), and test compounds.
Kinase Reaction:
Dispense 5 µL of 2X kinase solution to appropriate wells of a 384-well plate.
Add 2.5 µL of 4X test compound or DMSO.
Initiate the reaction by adding 2.5 µL of 4X substrate/ATP mixture.[11]
Mix and incubate for 60 minutes at room temperature.
Signal Generation:
Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction. Incubate for 40 minutes.
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to generate a luminescent signal.
Data Acquisition: Read the plate on a luminometer.
Data Analysis: Calculate percent inhibition relative to high and low controls. For dose-response assays, fit the data to a four-parameter logistic equation to determine the IC50. Calculate the Z-factor for each plate using the control wells.[12]
Protocol: Radioligand GPCR Binding Assay
This protocol describes a competitive binding assay to measure a compound's ability to displace a known radiolabeled ligand from a receptor.[13]
Principle of Self-Validation:
The assay includes controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand). The difference between these two defines the specific binding window, ensuring the assay is measuring true receptor interactions.
Step-by-Step Methodology:
Reagent Preparation: Prepare cell membranes expressing the target GPCR, radioligand solution, and compound serial dilutions in binding buffer.
Incubation:
In a 96-well plate, combine 50 µL of test compound/control, 50 µL of radioligand, and 100 µL of membrane preparation.
Incubate for 90 minutes at room temperature to reach equilibrium.
Harvesting: Rapidly filter the plate contents through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
Signal Detection:
Dry the filter plate and add scintillation cocktail to each well.
Seal the plate and count the radioactivity in a microplate scintillation counter.
Data Analysis: Calculate percent displacement relative to total and non-specific binding controls. Determine IC50/Ki values from dose-response curves.
Conclusion and Strategic Recommendations
The systematic assessment of N-ethyl-2-hydroxy-2-phenylacetamide revealed moderate, yet potentially significant, cross-reactivity against Src kinase and the 5-HT2B receptor. Its selectivity profile was superior to its close structural analog (Alternative 1) in one case but inferior in another, highlighting the non-linear nature of structure-selectivity relationships.
Crucially, the scaffold-hop compound (Alternative 2) demonstrated a vastly superior selectivity profile, providing a clear proof-of-concept that the desired on-target activity can be achieved while avoiding the specific off-target liabilities of the mandelamide scaffold.
Recommendations for Researchers:
Prioritize the Scaffold-Hop: Based on this data, Alternative 2 is the most promising candidate to advance. Its high selectivity minimizes the risk of off-target driven side effects.
Optimize the COI: If the mandelamide scaffold of the COI must be pursued (e.g., due to superior PK/PD properties), medicinal chemistry efforts should focus on modifications that disrupt binding to Src and 5-HT2B. Understanding the binding modes at these off-targets through computational modeling could guide this effort.
Expand Profiling: For any lead candidate, profiling should be expanded to include other relevant panels, such as safety panels (e.g., hERG ion channel) and cytochrome P450 (CYP) enzyme inhibition assays, to build a comprehensive safety and liability profile.
By integrating this rigorous, comparative approach early in the discovery process, research teams can make more informed decisions, allocate resources more effectively, and ultimately increase the probability of developing safe and effective medicines.
References
Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. URL: [Link]
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Oregon State University. URL: [Link]
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Prism Knowledgebase. URL: [Link]
BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH Knowledge Base. URL: [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Blog. URL: [Link]
RxPlora LLC. (2024). What is Z' (read Z-factor)?. RxPlora. URL: [Link]
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Resources. URL: [Link]
Lounkine, E., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. PMC. URL: [Link]
Assay Depot Inc. (n.d.). Z-Factor Calculator. PunnettSquare Tools. URL: [Link]
National Center for Biotechnology Information. (n.d.). N,N-Diethyl-2-hydroxy-2-phenylacetamide. PubChem Compound Database. URL: [Link]
Vidal, D., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics. URL: [Link]
Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
Hu, Y., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. URL: [Link]
Sharma, T., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Medicinal Chemistry. URL: [Link]
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic News. URL: [Link]
National Center for Biotechnology Information. (n.d.). N-(2-hydroxyethyl)-2-phenylacetamide. PubChem Compound Database. URL: [Link]
A Senior Application Scientist's Guide to Synthesis of N-ethyl-2-hydroxy-2-phenylacetamide: A Benchmark of Traditional versus Biocatalytic Pathways
For drug development professionals and researchers in organic synthesis, the efficient and selective production of chiral intermediates is a cornerstone of innovation. N-ethyl-2-hydroxy-2-phenylacetamide, also known as N...
Author: BenchChem Technical Support Team. Date: April 2026
For drug development professionals and researchers in organic synthesis, the efficient and selective production of chiral intermediates is a cornerstone of innovation. N-ethyl-2-hydroxy-2-phenylacetamide, also known as N-ethylmandelamide, is a valuable chiral building block whose utility is defined by its stereochemistry. The choice of synthetic route to access this molecule can profoundly impact yield, purity, cost, and environmental footprint.
This guide provides an in-depth comparison of two distinct pathways for synthesizing N-ethylmandelamide: a classic chemical approach using carbodiimide coupling and a modern biocatalytic method employing enzymatic kinetic resolution. We will dissect the causality behind the experimental choices, present self-validating protocols, and offer a clear, data-driven benchmark to inform your selection process.
Section 1: The Traditional Workhorse: Direct Amidation via Carbodiimide Coupling
The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically uphill battle, typically requiring high temperatures that can be detrimental to sensitive functional groups, such as the α-hydroxy group in mandelic acid.[1] The traditional and reliable solution is to activate the carboxylic acid in situ using a coupling agent.
Expertise & Causality: The core principle is to convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective for this purpose.[2] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic amine (ethylamine), forming the desired amide bond under mild conditions. The driving force is the formation of a stable, water-soluble urea byproduct, which simplifies purification compared to other coupling agents like dicyclohexylcarbodiimide (DCC). Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize potential racemization at the chiral center.